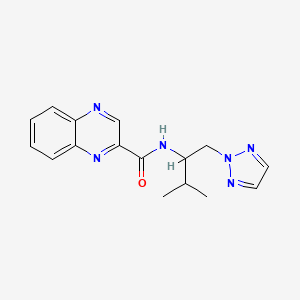

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

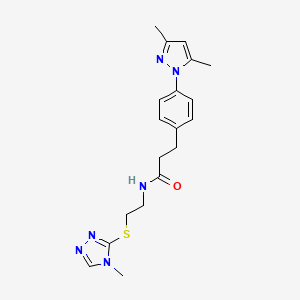

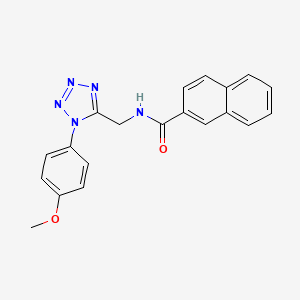

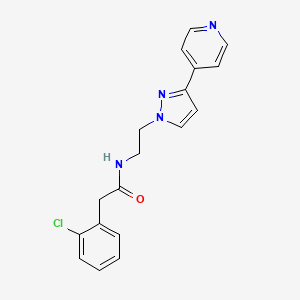

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A Cu-catalyzed annulation reaction of azirines and aryldiazonium salts provides fully substituted N2 -aryl-1,2,3-triazoles . This regiospecific method allows access to a broad spectrum of products substituted with diverse aryl and alkyl moieties .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF produced the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Subsequent Suzuki cross-coupling reaction provided an efficient synthesis of 2,4,5-trisubstituted triazoles, whereas hydrogenation furnished an efficient synthesis of 2,4-disubstituted triazoles .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Wissenschaftliche Forschungsanwendungen

- Click Reactions : The compound’s triazole functionality aligns with click chemistry principles. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling bioconjugation and drug delivery applications .

Click Chemistry and Bioconjugation

Biological Activity and Enzyme Inhibition

Wirkmechanismus

Target of Action

The primary targets of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide It’s known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The exact mode of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide Compounds with a 1,2,3-triazole core have been found to interact actively with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide 1,2,3-triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)quinoxaline-2-carboxamide Compounds with a 1,2,3-triazole core have been found to exhibit a range of biological activities .

Zukünftige Richtungen

The development of novel antimicrobial drugs for combating ever-growing drug-resistant infections effectively is a current focus in medicinal chemistry . Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .

Eigenschaften

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11(2)15(10-22-18-7-8-19-22)21-16(23)14-9-17-12-5-3-4-6-13(12)20-14/h3-9,11,15H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGZCASVWZVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)

![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)